molecular formula C13H9N5O5 B4324356 3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B4324356
M. Wt: 315.24 g/mol
InChI Key: ZQTXMJFVYGNPPC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a benzodioxole group, a nitro-substituted pyrazole, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Step 1: Synthesis of the benzodioxole precursor.

    Step 2: Nitration of the pyrazole ring.

    Step 3: Formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which 3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For instance, if it has antimicrobial properties, it may target bacterial cell walls or specific enzymes. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the pyrazole and nitro groups.

    5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the benzodioxole group.

    3-(1,3-benzodioxol-5-yl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the nitro group.

Uniqueness

The presence of both the benzodioxole and nitro-substituted pyrazole groups in 3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole makes it unique compared to other similar compounds. These functional groups may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-methyl-5-nitropyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5/c1-17-8(5-11(15-17)18(19)20)13-14-12(16-23-13)7-2-3-9-10(4-7)22-6-21-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTXMJFVYGNPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-nitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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